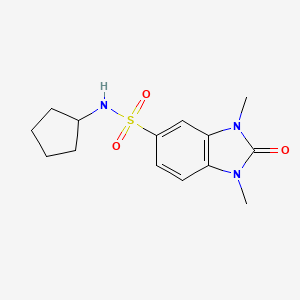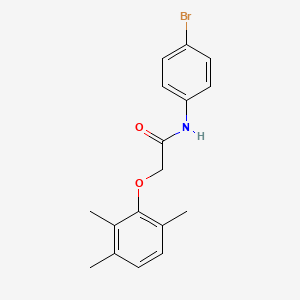
N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide, also known as BPTA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry and biochemistry. BPTA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 375.28 g/mol.
Mécanisme D'action
N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide works by binding to enzymes and inhibiting their activity. It has been shown to bind to the active site of cytochrome P450 enzymes, preventing them from metabolizing drugs and other compounds. This can lead to increased drug efficacy and reduced drug toxicity.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can affect drug metabolism and lead to changes in drug efficacy and toxicity. N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide in lab experiments is that it is a reliable and efficient tool for inhibiting the activity of cytochrome P450 enzymes. This can be useful in studying the metabolism of drugs and other compounds. However, one limitation of using N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide is that it may not be effective against all cytochrome P450 enzymes, and its effects may vary depending on the specific enzyme being studied.
Orientations Futures
There are several future directions for research on N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide. One area of interest is in developing more selective inhibitors of cytochrome P450 enzymes, which could be used to target specific enzymes involved in drug metabolism. Another area of interest is in studying the potential use of N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide in cancer treatment, including in vivo studies to determine its efficacy and toxicity. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide, including its potential effects on other enzymes and pathways in the body.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide involves the reaction of 4-bromoaniline with 2,3,6-trimethylphenol in the presence of a base, followed by the addition of acetic anhydride to form the final product. This method has been optimized to produce high yields of pure N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide, making it a reliable and efficient method for synthesizing this compound.
Applications De Recherche Scientifique
N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide has been studied for its potential use as a tool in medicinal chemistry and biochemistry. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which are involved in drug metabolism and can affect the efficacy of drugs. N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-11-4-5-12(2)17(13(11)3)21-10-16(20)19-15-8-6-14(18)7-9-15/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMGBHWSVVOKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-4-{2-[3-(2-methylphenyl)piperidin-1-yl]-2-oxoethyl}piperazine-2,3-dione](/img/structure/B5691275.png)
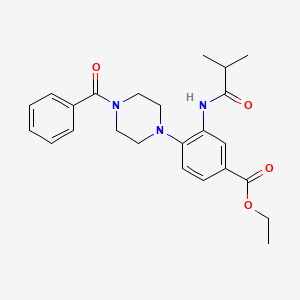
![N-[4-(dimethylamino)phenyl]-2-(4-isopropyl-3-methylphenoxy)acetamide](/img/structure/B5691294.png)
![1-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B5691315.png)
![(1S*,5R*)-3-benzoyl-6-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5691318.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[4-(1H-pyrazol-3-yl)benzoyl]piperazine](/img/structure/B5691319.png)
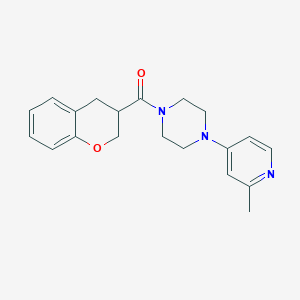
![2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide](/img/structure/B5691334.png)
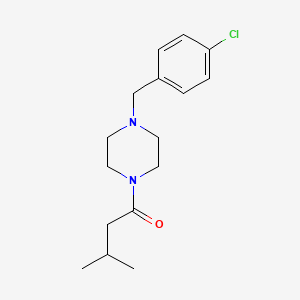
![4,6-dimethyl-2-[({5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2-furyl}methyl)thio]pyrimidine](/img/structure/B5691343.png)

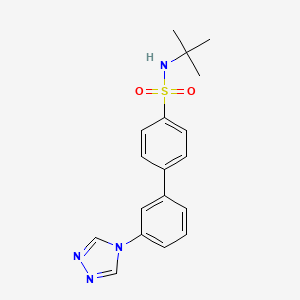
![5-(4-chlorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5691385.png)
